
7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C29H29FN2O3S and its molecular weight is 504.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Properties
Quinolines and their derivatives, including fluoroquinolones, have been extensively studied for their antibacterial properties. These compounds are effective against a wide range of Gram-positive and Gram-negative bacteria. Fluoroquinolones, for example, inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, leading to bacterial cell death. This mechanism underlines their application in treating various bacterial infections, including respiratory, urinary tract, and gastrointestinal infections (Stahlmann & Lode, 2013).
Anticancer Activities
Quinoline and quinazoline derivatives have shown promise in anticancer research. These compounds can interfere with cellular processes such as DNA replication and repair, making them potential candidates for cancer therapy. Some derivatives have been investigated for their ability to poison type II human DNA topoisomerases, similar to some anticancer drugs like doxorubicin, indicating their potential as anticancer agents (Abdel-Aal, Abdel-Aziz, Shaykoon, & Abuo-Rahma, 2019).
Corrosion Inhibition
Quinoline derivatives have also been recognized for their anticorrosive properties. These compounds can form stable chelating complexes with metallic surfaces, effectively preventing corrosion. This application is particularly relevant in industries where metal preservation is crucial. The electron-rich structures of quinoline derivatives allow them to adsorb onto metal surfaces, providing a protective layer against corrosive processes (Verma, Quraishi, & Ebenso, 2020).
Immunomodulatory Effects
Quinolones have been observed to exhibit immunomodulatory activities. They can influence cytokine production and modulate immune responses, which is beneficial in treating infections and possibly in autoimmune conditions. This dual antimicrobial and immunomodulatory capacity makes quinolones unique in managing infections where immune response modulation is advantageous (Riesbeck, 2002).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation
Mode of Action
Similar compounds have been found to provide atp-competitive, nano-molar inhibition of protein kinases . This suggests that the compound might interact with its targets in a similar manner, competing with ATP for binding sites and thus inhibiting the activity of the target proteins.
Biochemical Pathways
If the compound does indeed inhibit protein kinases like cdk2, it could affect cell cycle progression and potentially induce apoptosis . This would have downstream effects on cell growth and proliferation.
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
If the compound does inhibit protein kinases like cdk2, it could potentially inhibit the growth of certain cell lines
Propiedades
IUPAC Name |
7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN2O3S/c1-20-7-6-10-23(15-20)36(34,35)28-19-31(2)26-18-27(25(30)17-24(26)29(28)33)32-13-11-22(12-14-32)16-21-8-4-3-5-9-21/h3-10,15,17-19,22H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOSBYSWEUKICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCC(CC4)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
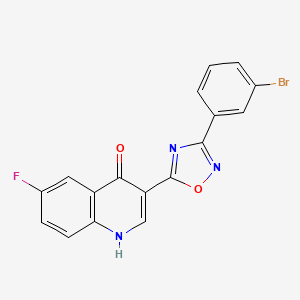
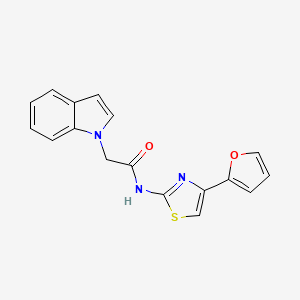
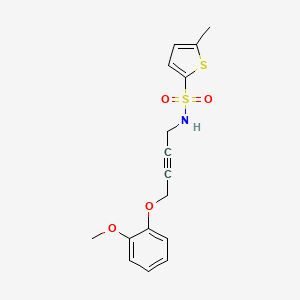
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
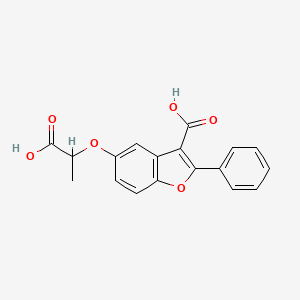
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2747994.png)
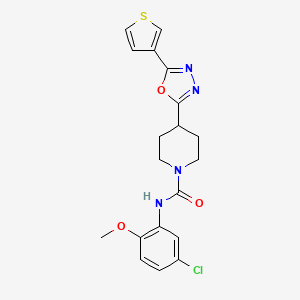

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2747997.png)
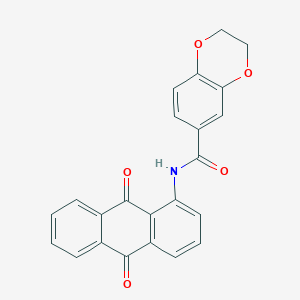
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2748000.png)
![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2748002.png)
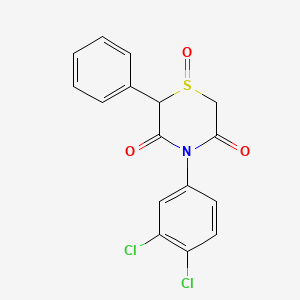
![4-(3,5-Dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2748005.png)
